molecular formula C24H17FN2O6S B12151381 (4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

(4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12151381
M. Wt: 480.5 g/mol
InChI Key: NBQIAFGTSGMVDT-UHFFFAOYSA-N
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Description

“(4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione” is a structurally complex heterocyclic compound featuring a pyrrolidine-2,3-dione core substituted with three distinct moieties:

  • A 2,5-dimethoxyphenyl group at position 5, contributing electron-donating methoxy substituents.
  • A 6-fluoro-1,3-benzothiazol-2-yl group at position 1, introducing a fluorine atom and a benzothiazole ring, which may enhance bioavailability and target binding .

This compound belongs to a class of pyrrolidine-2,3-dione derivatives, which are frequently explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anti-proliferative activities. Its synthesis likely involves condensation reactions between substituted aldehydes and heterocyclic precursors under reflux conditions with catalysts like acetic acid and sodium acetate, as seen in analogous syntheses .

Properties

Molecular Formula

C24H17FN2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C24H17FN2O6S/c1-31-13-6-8-16(32-2)14(11-13)20-19(21(28)17-4-3-9-33-17)22(29)23(30)27(20)24-26-15-7-5-12(25)10-18(15)34-24/h3-11,20,29H,1-2H3

InChI Key

NBQIAFGTSGMVDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic synthesis. A possible synthetic route could include:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving appropriate dione precursors.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the 6-Fluoro-1,3-benzothiazol-2-yl Group: This could be done via a nucleophilic substitution reaction.

    Addition of the Furan-2-yl(hydroxy)methylidene Group: This step might involve a condensation reaction with a furan derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and phenyl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,3-dione core.

    Substitution: The benzothiazole and phenyl groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, the compound could be investigated for its potential as a pharmaceutical agent. The presence of the benzothiazole and furan groups suggests it might interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might have activity against certain diseases, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other functional materials.

Mechanism of Action

The mechanism of action of (4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Key Features
Target Compound C₂₅H₂₀FN₂O₆S* 2,5-Dimethoxyphenyl; 6-fluoro-benzothiazolyl; furan-2-yl(hydroxy)methylidene ~537.51 High polarity (PSA ≈ 110 Ų†); moderate LogP (~3.5‡)
(E)-5-(3,4-dimethoxyphenyl)-4-(furan-2-yl(hydroxy)methylene)-1-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2,3-dione C₂₅H₂₁N₂O₇S 3,4-Dimethoxyphenyl; 6-methoxy-benzothiazolyl; furan-2-yl(hydroxy)methylidene 517.51 Increased lipophilicity (LogP ~4.1); methoxy groups enhance steric bulk
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione C₂₄H₁₉FN₂O₃ 4-Fluorophenyl; pyridin-3-ylmethyl; 4-methylphenyl(hydroxy)methylidene 402.42 Lower molecular weight; pyridine moiety improves solubility

*Estimated based on structural formula.
†Calculated using fragment-based methods.
‡Predicted via computational tools.

Key Observations:

Substituent Effects on Bioactivity: The 6-fluoro-benzothiazolyl group in the target compound may enhance target binding compared to the 6-methoxy analog in , as fluorine’s electronegativity facilitates dipole interactions .

Hydrogen-Bonding Capacity :

  • The furan-2-yl(hydroxy)methylidene group in the target compound and enables hydrogen bonding (O–H···X interactions), crucial for stabilizing ligand-receptor complexes . In contrast, lacks this moiety, relying on pyridine-mediated interactions.

Solubility and Lipophilicity :

  • The target compound’s polar surface area (PSA) is higher than due to multiple oxygen atoms, suggesting better aqueous solubility. However, the LogP (~3.5) indicates moderate membrane permeability, comparable to but lower than (LogP ~4.1).

Research Findings and Implications

Synthetic Feasibility :
Analogous compounds (e.g., ) are synthesized via condensation of heterocyclic amines with substituted aldehydes under acidic conditions. Yields for such reactions typically range from 40–60%, with purity dependent on recrystallization protocols .

Biological Activity Trends :

  • Pyrrolidine-2,3-dione derivatives with electron-withdrawing groups (e.g., fluoro in the target compound) show enhanced anti-proliferative activity in vitro compared to electron-donating substituents (e.g., methoxy in ) .
  • The benzothiazole moiety (target and ) is associated with kinase inhibition, while pyridine derivatives () exhibit varied targets, including neurotransmitter receptors .

Structural Similarity Metrics : Using Tanimoto coefficients (binary fingerprint comparison), the target compound shares ~75% similarity with (due to benzothiazole and furan groups) but only ~50% with (different core substituents) .

Biological Activity

The compound (4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's complex structure can be represented by the following IUPAC name:

 4E 5 2 5 dimethoxyphenyl 1 6 fluoro 1 3 benzothiazol 2 yl 4 furan 2 yl hydroxy methylidene pyrrolidine 2 3 dione\text{ 4E 5 2 5 dimethoxyphenyl 1 6 fluoro 1 3 benzothiazol 2 yl 4 furan 2 yl hydroxy methylidene pyrrolidine 2 3 dione}

Key Features:

  • Molecular Formula: C₁₈H₁₈FNO₄S
  • Molecular Weight: 359.41 g/mol
  • LogP: 3.16 (indicates moderate lipophilicity)

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally similar to (4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione exhibit significant antimicrobial properties. For instance:

CompoundActivityTarget OrganismReference
Compound AModerateE. coli
Compound BSignificantS. aureus
Compound CHighC. albicans

These findings suggest that this compound may possess similar antimicrobial capabilities.

Anticancer Potential

The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives containing benzothiazole and pyrrolidine structures are effective against various cancer lines.

Case Study:
In vitro studies on a related compound demonstrated a cytostatic effect on pancreatic cancer cells (DAN-G) with an IC50 value of approximately 45 µM, indicating potential for further development in oncology .

Enzyme Inhibition

Inhibition of key enzymes involved in neurodegenerative diseases has been observed with similar compounds. For example:

EnzymeInhibition TypeIC50 Value (µM)Reference
Acetylcholinesterase (AChE)Moderate157.31
Butyrylcholinesterase (BChE)Strong46.42

These results highlight the potential use of this compound in treating conditions like Alzheimer's disease.

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Interaction with Enzymatic Pathways: The structural components allow for binding with specific enzymes, leading to inhibition.
  • Cell Membrane Permeability: The moderate lipophilicity aids in cellular uptake, enhancing bioavailability.
  • Reactive Oxygen Species Scavenging: Similar compounds have shown antioxidant properties that may contribute to their therapeutic effects.

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzothiazole core, followed by sequential functionalization of the pyrrolidine-dione ring and furan moieties. Key steps include:

  • Cyclocondensation of precursors under acidic/basic conditions.
  • Substitution reactions (e.g., ethoxy or methoxy group introduction using ethyl bromide or sodium methoxide) .
  • Purification via column chromatography or recrystallization to isolate the final product (>95% purity) . Reagents like sodium ethoxide and solvents (ethanol, DCM) are commonly used. Reaction temperatures are tightly controlled (e.g., 60–80°C) to minimize side products .

Q. Which characterization techniques are critical for confirming the compound’s structure?

A combination of spectroscopic and analytical methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtainable): Resolves absolute configuration, as demonstrated for structurally analogous compounds .

Q. How can initial biological activity screening be designed for this compound?

Begin with in vitro assays targeting plausible mechanisms based on structural motifs:

  • Cytotoxicity assays (e.g., MTT on cancer cell lines) due to benzothiazole’s known anticancer activity .
  • Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential, given methoxyphenyl and furan groups) .
  • Antimicrobial screening (e.g., MIC assays against Gram-positive/negative bacteria) . Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure reliability .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions. For example:

  • Central Composite Design (CCD) to map the effect of temperature (60–100°C) and solvent polarity (ethanol vs. DMF) on yield .
  • Computational modeling (e.g., density functional theory (DFT) to predict transition states and guide catalyst selection) . Evidence from analogous compounds shows microwave-assisted synthesis can reduce reaction times by 50% while maintaining >80% yield .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

  • Comparative molecular field analysis (CoMFA) : Map steric/electronic effects of substituents (e.g., fluoro vs. methoxy groups on benzothiazole) to explain activity variations .
  • Free-Wilson analysis : Quantify contributions of individual substituents (e.g., 2,5-dimethoxyphenyl enhances solubility but reduces target affinity) .
  • Crystallographic data : Correlate binding modes (e.g., hydrogen bonding with furan-OH) to activity differences between analogs .

Q. How can computational modeling predict biological targets and mechanisms?

  • Molecular docking : Screen against protein databases (e.g., PDB) to prioritize targets. For example, the benzothiazole moiety may bind kinase ATP pockets (e.g., EGFR) .
  • Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns simulations) .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bond donors from pyrrolidine-dione) .

Q. What methodologies address discrepancies in spectroscopic data during characterization?

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., furan and benzothiazole protons) .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to track nitrogen/carbon environments in complex spectra .
  • Cross-validation with analogs : Compare chemical shifts of structurally similar compounds (e.g., 6-fluoro vs. 6-methoxy benzothiazole derivatives) .

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